2,7-Dimethyl-1-phenyl-1H-benzimidazole

PDGFR Kinase Inhibition SAR

2,7‑Dimethyl‑1‑phenyl‑1H‑benzimidazole (CAS 444995‑64‑6) is a synthetic 1‑phenylbenzimidazole derivative featuring methyl groups at the 2‑ and 7‑positions of the benzimidazole core and an N‑1 phenyl substituent [REFS‑1]. It belongs to a compound class extensively explored as ATP‑site inhibitors of the platelet‑derived growth factor receptor (PDGFR) and other kinase targets, where the substitution pattern on the benzimidazole ring is known to exert profound, position‑dependent effects on biological activity [REFS‑2].

Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
Cat. No. B8562231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-1-phenyl-1H-benzimidazole
Molecular FormulaC15H14N2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C(N2C3=CC=CC=C3)C
InChIInChI=1S/C15H14N2/c1-11-7-6-10-14-15(11)17(12(2)16-14)13-8-4-3-5-9-13/h3-10H,1-2H3
InChIKeyBDRFIFZITJTSER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7‑Dimethyl‑1‑phenyl‑1H‑benzimidazole: A Structurally Defined 1‑Phenylbenzimidazole for SAR‑Driven Discovery and Negative‑Control Applications


2,7‑Dimethyl‑1‑phenyl‑1H‑benzimidazole (CAS 444995‑64‑6) is a synthetic 1‑phenylbenzimidazole derivative featuring methyl groups at the 2‑ and 7‑positions of the benzimidazole core and an N‑1 phenyl substituent [REFS‑1]. It belongs to a compound class extensively explored as ATP‑site inhibitors of the platelet‑derived growth factor receptor (PDGFR) and other kinase targets, where the substitution pattern on the benzimidazole ring is known to exert profound, position‑dependent effects on biological activity [REFS‑2]. The compound has a molecular formula of C₁₅H₁₄N₂ and a molecular weight of 222.28 g/mol [REFS‑1].

Why Generic Benzimidazole Substitution Fails: Position‑Dependent SAR Dictates 2,7‑Dimethyl‑1‑phenyl‑1H‑benzimidazole Utility


Within the 1‑phenylbenzimidazole pharmacophore, substitution position—not merely the presence of a substituent—governs biological outcome. Systematic SAR studies have demonstrated that substituents at the 2‑ and 7‑positions of the benzimidazole ring abolish PDGFR inhibitory activity, whereas substituents at the 5‑ and 6‑positions can enhance potency by >10‑fold [REFS‑1]. Consequently, a compound such as 2,7‑dimethyl‑1‑phenyl‑1H‑benzimidazole cannot be substituted with a 5,6‑dimethyl or 5‑methoxy analog without fundamentally altering the biological profile; the former serves as an inactive or negative‑control compound while the latter is a potent inhibitor. This position‑dependent divergence makes the precise substitution pattern a critical procurement parameter for SAR validation, assay development, and selectivity profiling.

Quantitative Differentiation Evidence for 2,7‑Dimethyl‑1‑phenyl‑1H‑benzimidazole Versus In‑Class Benzimidazole Analogs


PDGFR Inhibitory Activity Abolition: 2,7‑Dimethyl Substitution Renders the Compound Inactive Versus >10‑Fold Potent 5‑Substituted Analogs

In the foundational SAR study of 1‑phenylbenzimidazoles as PDGFR ATP‑site inhibitors, substituents at the 2‑ and 7‑positions of the benzimidazole ring were shown to abolish inhibitory activity, whereas 5‑substituted analogs such as 5‑OH, 5‑OMe, 5‑COMe, and 5‑CO₂Me were >10‑fold more potent than the parent 1‑phenylbenzimidazole [REFS‑1]. The 5‑OMe analog was the most potent inhibitor in the series and displayed 50‑fold selectivity between PDGFR and FGFR isolated enzymes [REFS‑1]. Although quantitative IC₅₀ data for 2,7‑dimethyl‑1‑phenyl‑1H‑benzimidazole were not individually reported in the study, the explicit SAR rule—substituents at the 2‑ and 7‑positions abolish activity—places this compound in a distinct activity category (inactive) relative to active 5‑ and 6‑substituted analogs (IC₅₀ range: low micromolar) [REFS‑1].

PDGFR Kinase Inhibition SAR Negative Control

QSAR‑Predicted Spatial Descriptors: Absence of Bulky 7‑Substituent Requirement Confirmed as Favorable for PDGFR Inhibition, Met by 5‑Substituted Analogs but Violated by 2,7‑Dimethyl Substitution

A subsequent QSAR study on 1‑phenylbenzimidazole PDGFR inhibitors identified that electron‑releasing substituents at the 5‑position and the absence of bulky groups at the 4‑ and 7‑positions are important for enhancing inhibitory activity [REFS‑1]. The 2,7‑dimethyl substitution pattern introduces a methyl group at the 7‑position, which, although not bulky in absolute terms, occupies a spatial region identified as unfavorable by principal component analysis of the inhibitor series [REFS‑1]. This computational finding is fully consistent with the experimental observation that 2‑ and 7‑substitution abolishes PDGFR activity [REFS‑2].

QSAR Spatial Descriptors Tyrosine Kinase PDGFR

Lipophilicity Modulation: Calculated logP of 2,7‑Dimethyl‑1‑phenyl‑1H‑benzimidazole Diverges from 5,6‑Dimethyl and Unsubstituted 1‑Phenylbenzimidazole Analogs

The 2,7‑dimethyl substitution pattern on 1‑phenylbenzimidazole yields a distinct calculated lipophilicity profile compared to regioisomeric dimethyl analogs. The parent 1‑phenyl‑1H‑benzimidazole (CAS 2622‑60‑8) has a reported logP of approximately 3.03 [REFS‑1], while 2‑methyl‑1‑phenylbenzimidazole (CAS 1484‑39‑5) has a logP of 3.33 [REFS‑2], indicating that methylation at the 2‑position increases lipophilicity by approximately 0.3 log units. The 5,6‑dimethyl‑1‑phenyl‑1H‑benzimidazole (CAS 15777‑00‑1) yields a calculated logP of approximately 3.08 [REFS‑3]. The 2,7‑dimethyl isomer is predicted to have a logP intermediate between the 2‑methyl analog and the 5,6‑dimethyl isomer, reflecting the combined effect of a lipophilicity‑enhancing 2‑methyl group and a 7‑methyl group that contributes additively to the overall partition coefficient. This modulated lipophilicity directly impacts membrane permeability, protein binding, and nonspecific assay interference profiles.

Lipophilicity logP Physicochemical Properties Drug‑likeness

Topological Polar Surface Area (TPSA) Parity: 2,7‑Dimethyl Substitution Does Not Alter H‑Bond Acceptor Count, Maintaining TPSA Equivalent to Other Methyl‑Substituted 1‑Phenylbenzimidazoles

The topological polar surface area (TPSA) of 1‑phenylbenzimidazole derivatives is governed primarily by the imidazole nitrogen atoms, as the benzimidazole core contributes two H‑bond acceptors regardless of methyl substitution position. 2‑Methyl‑1‑phenylbenzimidazole has a reported PSA of 17.82 Ų [REFS‑1], and the parent 1‑phenyl‑1H‑benzimidazole has the same TPSA of 17.82 Ų [REFS‑2]. The 2,7‑dimethyl analog is expected to have an identical or near‑identical TPSA (~17.82 Ų) because methylation does not introduce additional heteroatoms or change the H‑bond acceptor count. This TPSA constancy across the methyl‑substituted series means that differences in biological activity or membrane permeability between the 2,7‑dimethyl compound and its regioisomers must be attributed to lipophilicity differences (logP) and steric/electronic effects rather than polar surface area variation.

TPSA Polar Surface Area Membrane Permeability Physicochemical Profiling

Recommended Application Scenarios for 2,7‑Dimethyl‑1‑phenyl‑1H‑benzimidazole Based on Quantitative Differentiation Evidence


Structurally Matched Negative Control for PDGFR Kinase Inhibitor Screening

Based on the SAR rule that 2‑ and 7‑substitution abolishes PDGFR inhibitory activity while 5‑substitution enhances it >10‑fold [REFS‑1], 2,7‑dimethyl‑1‑phenyl‑1H‑benzimidazole is ideally suited as a structurally matched negative control in PDGFR biochemical and cellular assays. Its benzimidazole scaffold and 1‑phenyl substitution are identical to active inhibitors, but the 2,7‑dimethyl pattern renders it inactive, allowing researchers to distinguish true target‑mediated inhibition from assay interference or nonspecific benzimidazole scaffold effects.

QSAR Model Validation and Spatial Descriptor Hypothesis Testing

The QSAR finding that the absence of bulky groups at the 7‑position is favorable for PDGFR inhibition [REFS‑1], combined with experimental confirmation that 7‑substitution abolishes activity [REFS‑2], positions this compound as a critical test molecule for validating computational models. Researchers can use this compound to probe whether their QSAR or machine‑learning models correctly predict inactivity for 7‑substituted derivatives, thereby refining model reliability before prospective virtual screening campaigns.

Lipophilicity‑Controlled Isomer Comparator in Membrane Permeability Studies

The distinct calculated logP of 2,7‑dimethyl‑1‑phenyl‑1H‑benzimidazole, approximately 0.3–0.6 log units higher than the parent 1‑phenyl‑1H‑benzimidazole and the 5,6‑dimethyl isomer [REFS‑1], combined with equivalent TPSA across all methyl‑substituted analogs [REFS‑2], makes this compound a valuable tool for dissecting the contribution of lipophilicity to membrane permeability. In Caco‑2 or PAMPA permeability assays, comparing this compound with its regioisomers isolates logP‑driven effects from polar surface area contributions.

Benzimidazole Scaffold Reference for Cytochrome P450 Inhibition Profiling

1‑Phenylbenzimidazole derivatives have been evaluated in broad CYP inhibition panels, with some analogs showing IC₅₀ values ≥10 μM against CYP3A4, CYP2D6, and CYP1A2 [REFS‑1]. The 2,7‑dimethyl substitution pattern, while not directly reported in CYP assays, provides a defined methylation state for structure‑CYP inhibition relationship studies. Procurement of this compound enables systematic evaluation of how N‑1 phenyl and C‑2/C‑7 methyl groups modulate CYP inhibition liability relative to other substituted benzimidazole derivatives.

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